molecular formula C12H18N2 B2980826 N-cyclohexyl-4-methylpyridin-2-amine CAS No. 522628-76-8

N-cyclohexyl-4-methylpyridin-2-amine

Cat. No.: B2980826
CAS No.: 522628-76-8
M. Wt: 190.29
InChI Key: VSKPIXLUZMPZKL-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methylpyridin-2-amine is a chemical compound with the molecular formula C12H18N2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by a cyclohexyl group attached to the nitrogen atom and a methyl group at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methylpyridin-2-amine typically involves the reaction of 4-methyl-2-pyridinamine with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-cyclohexyl-4-methylpyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmaceutical intermediate.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-methylpyridin-2-amine: Unique due to the presence of both cyclohexyl and methyl groups.

    2-Amino-4-methylpyridine: Lacks the cyclohexyl group, leading to different chemical properties and applications.

    N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine: Contains additional heterocyclic rings, resulting in distinct biological activities.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclohexyl and methyl groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKPIXLUZMPZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322837
Record name N-cyclohexyl-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

522628-76-8
Record name N-cyclohexyl-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexyl-4-methylpyridin-2-amine
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